molecular formula C13H12BrNO3 B2974121 2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid CAS No. 1022890-00-1

2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid

Cat. No.: B2974121
CAS No.: 1022890-00-1
M. Wt: 310.147
InChI Key: JYWQWLQKSPFITQ-UHFFFAOYSA-N
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Description

2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid is a benzoic acid derivative featuring a 2-amino substituent linked to a 2-bromo-3-oxocyclohex-1-enyl moiety. This compound combines a planar benzoic acid core with a halogenated, unsaturated cyclohexenyl ring, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[(2-bromo-3-oxocyclohexen-1-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c14-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)13(17)18/h1-2,4-5,15H,3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWQWLQKSPFITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Br)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid typically involves the reaction of 2-amino benzoic acid with 2-bromo-3-oxocyclohex-1-enone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

It appears that the query is for scientific research applications of the chemical compound 2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid. However, information regarding specific applications of the compound "this compound" is limited in the provided search results. Nevertheless, the available data does provide some context and related information:

Basic Information
this compound is a chemical compound with the CAS number 1022890-00-1 . It has the molecular formula C13H12BrNO3 and a molecular weight of 310.14 .

Related Research and Compounds
While direct applications for the specified compound are not detailed, the search results offer related information:

  • Synthesis Reactions: The reaction of 1,3-cyclohexadione with 2-aminobenzoic acid produces 2-(3-oxocyclohex-1-enyl)benzoic acid .
  • Similar Compounds: 2-Bromo-3-hydroxybenzoic acid is a similar compound with potential for various applications .
  • Aminobenzoic Acid Derivatives: Research on 4-aminobenzoic acid derivatives explores their antibacterial and antimycobacterial activities .
  • Lidocaine Studies: Studies involving lidocaine and epinephrine in oral tissue provide insights into concentration measurements and vasoconstrictive effects, which may be relevant in certain research contexts .

Mechanism of Action

The mechanism of action of 2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxocyclohexenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-[(2-Chloro-3-oxocyclohex-1-enyl)amino]benzoic Acid (C₁₃H₁₂ClNO₃)
  • Structural Differences : Chlorine replaces bromine at the cyclohexenyl C2 position.
  • Impact of Halogen :
    • Electron-Withdrawing Effect : Bromine’s larger atomic radius and polarizability may enhance the compound’s electrophilicity compared to chlorine, influencing reactivity in substitution or addition reactions.
    • Crystal Packing : Halogens affect intermolecular interactions; chloro analogs may exhibit distinct hydrogen bonding or van der Waals forces compared to bromo derivatives .
  • Synthesis : Chloro analogs are synthesized via halogenation of the cyclohexenyl precursor, but bromo derivatives may require harsher conditions (e.g., Br₂ or N-bromosuccinimide) .
5-Bromo-2-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid
  • Structural Differences : Bromine is positioned on the benzene ring (C5) instead of the cyclohexenyl group.
  • Key Implications :
    • Bioactivity : Bromine on the aromatic ring may enhance DNA intercalation or cytotoxicity, as seen in oxamide derivatives .
    • Solubility : The ethoxy-oxoethyl group increases hydrophilicity compared to the cyclohexenyl-linked bromo compound .

Non-Halogenated Analogs

2-((3-Oxocyclohex-1-enyl)amino)benzoic Acid (C₁₃H₁₃NO₃, CAS 132600-13-6)
  • Structural Differences : Lacks the bromo substituent at C2 of the cyclohexenyl ring.
  • Hydrogen Bonding: Similar to the bromo analog, intramolecular N–H⋯O and C–H⋯O bonds stabilize the conformation, as observed in oxamide derivatives .

Functional Group Variants

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid (C₁₁H₁₁NO₅)
  • Structural Differences: Replaces the cyclohexenyl-amino group with an ethoxy-oxoacetamido chain.
  • Crystallography :
    • Crystal System : Triclinic, space group P1, with chains linked via O–H⋯O and C–H⋯O hydrogen bonds along the [111] direction .
    • Planarity : The molecule is nearly planar (except for the terminal methyl group), contrasting with the twisted conformation of bromo-cyclohexenyl derivatives .
  • Synthesis: Prepared via condensation of ethyl chlorooxoacetate with 2-aminobenzoic acid in tetrahydrofuran (THF) .
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid
  • Structural Differences : Incorporates a benzamido-methoxy-oxoethyl side chain.

Physicochemical and Structural Properties

Crystallographic Data

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Volume (ų) Reference
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Triclinic P1 a = 4.8774, b = 9.470, c = 12.719 556.1
2-[(2-Chloro-3-oxocyclohex-1-enyl)amino]benzoic acid Not reported - - -
  • Hydrogen Bonding : Bromo and chloro analogs likely form O–H⋯O and N–H⋯O bonds, similar to ethoxy-oxoacetamido derivatives, but with altered bond lengths due to halogen size .

Thermal and Solubility Properties

  • Melting Points: Halogenated compounds generally exhibit higher melting points than non-halogenated analogs due to stronger intermolecular forces.
  • Solubility : Bromo substitution may reduce aqueous solubility compared to ethoxy-oxoacetamido derivatives but enhance lipid solubility for membrane permeability .

Biological Activity

2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid, identified by CAS number 1022890-00-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme modulation activities, supported by case studies and research findings.

  • Molecular Formula : C13H12BrNO3
  • Molecular Weight : 310.14 g/mol
  • Structure : The compound features a bromo-substituted cyclohexenyl moiety linked to an amino group and a benzoic acid structure.

Antimicrobial Activity

Research has shown that various benzoic acid derivatives exhibit significant antimicrobial properties. For example, studies have indicated that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study evaluating the antibacterial effects of benzoic acid derivatives found that certain compounds demonstrated zones of inhibition comparable to established antibiotics like Ciprofloxacin .

CompoundZone of Inhibition (mm)Activity Against
2-Bromo Compound10-16Staphylococcus aureus, E. coli, Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's structural similarity to known anticancer agents suggests that it may interact with cellular pathways involved in cancer proliferation. In vitro studies have shown that derivatives of benzoic acid can induce apoptosis in cancer cell lines by modulating proteasome activity and enhancing autophagic processes .

Enzyme Modulation

The compound has been evaluated for its ability to modulate enzymatic pathways critical for cellular function. In particular, it has been noted for its interaction with cathepsins B and L, which are involved in protein degradation pathways. These enzymes play a crucial role in maintaining cellular homeostasis and are often dysregulated in cancerous cells .

Study on Antibacterial Activity

A recent study synthesized various benzoic acid derivatives, including compounds structurally related to this compound. The study found that these compounds exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives showing enhanced activity compared to traditional antibiotics .

Study on Anticancer Effects

Another investigation focused on the effects of benzoic acid derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in several cancer types while exhibiting minimal toxicity to normal cells. This selectivity suggests a potential therapeutic window for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid?

  • Methodological Answer : A reductive alkylation strategy is often utilized, starting with 2-aminobenzoic acid derivatives. Ethyl glyoxylate and sodium cyanoborohydride (NaBH₃CN) in acetic acid facilitate the introduction of the ethoxy-oxoethyl group. Subsequent bromination at the cyclohexenyl moiety can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . For example, yields exceeding 80% are reported for analogous intermediates like 5-bromo-2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid when optimized stoichiometry (1.5 equiv. ethyl glyoxylate) and reaction times are applied .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Unit cell parameters (e.g., triclinic P1 space group, a=4.8774a = 4.8774 Å, b=9.470b = 9.470 Å, c=12.719c = 12.719 Å) and hydrogen-bonding networks (O–H⋯O, C–H⋯O) are resolved using MoKα radiation (λ=0.71073λ = 0.71073 Å) and SHELX software for refinement .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the bromocyclohexenyl and benzoic acid moieties, with shifts at δ ~170 ppm (carbonyl) and δ ~6.5–8.0 ppm (aromatic protons) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disordered atoms) be resolved for this compound?

  • Methodological Answer : SHELXL (via the SHELX suite) is preferred for refining high-resolution data or handling twinned crystals. The software’s robust algorithms allow for the incorporation of restraints (e.g., DFIX, ISOR) to model disordered bromine atoms or hydrogen-bonding ambiguities. Validation tools like PLATON (ADDSYM) detect missed symmetry, while R1/wR2 residuals (<5%) ensure accuracy . For example, reports a final R factor of 0.041 for a structurally similar compound after iterative refinement cycles.

Q. What experimental approaches can elucidate the role of bromine in modulating reactivity or biological activity?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with chlorine or iodine substitutions and assess their biological activity (e.g., enzyme inhibition assays). Bromine’s electronegativity and steric bulk often enhance binding affinity in hydrophobic pockets .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311G**) can predict charge distribution and electrostatic potential surfaces, highlighting bromine’s impact on electrophilic regions .

Q. How to design experiments to analyze hydrogen-bonding interactions in the crystal lattice?

  • Methodological Answer :

  • Temperature-dependent crystallography : Collect data at 100 K to reduce thermal motion and improve resolution of weak H-bonds (e.g., C–H⋯O).
  • Hirshfeld surface analysis : Quantify interaction percentages (e.g., O⋯H contacts contributing >30% to packing) using CrystalExplorer . shows that chains parallel to the [111] direction are stabilized by O–H⋯O (2.65 Å) and C–H⋯O (3.12 Å) interactions.

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported for brominated intermediates?

  • Methodological Answer : Variations in yields (e.g., 67–100% for hydrolysis steps) may arise from differences in hydrolysis conditions (NaOH concentration, temperature). Systematic optimization using Design of Experiments (DoE) can identify critical factors. For instance, notes that hydrolysis at 0°C with 1M NaOH minimizes ester degradation, while higher temperatures promote side reactions .

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